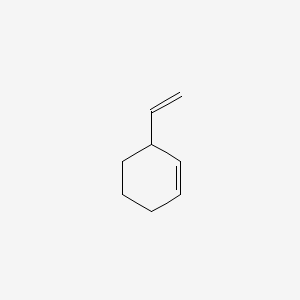

Cyclohexene, 3-ethenyl-

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethenylcyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2,4,6,8H,1,3,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTUUFMWKBIPEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCCC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335014 | |

| Record name | 3-Vinyl-1-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-03-0 | |

| Record name | 3-Vinyl-1-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Mechanistic Investigations of Cyclohexene, 3 Ethenyl

Oxidation Reactions

Oxidation reactions of 3-ethenylcyclohexene can selectively target the two distinct carbon-carbon double bonds—the one within the cyclohexene (B86901) ring and the exocyclic vinyl group—as well as the allylic C-H bonds. The regioselectivity of these reactions is a key area of investigation.

Epoxidation Reactions of Cyclohexene Ring

The epoxidation of 3-ethenylcyclohexene can theoretically yield two different mono-epoxides: 4-vinyl-1,2-epoxycyclohexane (from the ring double bond) and 4-epoxyethylcyclohexene (from the vinyl group). Metabolic studies in various species, including humans, have shown that the formation of 4-vinyl-1,2-epoxycyclohexane is the primary pathway mdpi.comnih.gov. This product, also referred to as 1,2-epoxy-4-vinyl-cyclohexane, is a significant metabolite nih.govsigmaaldrich.com.

One study detailed the epoxidation of 4-vinylcyclohexene (B86511) using 30% peroxyacetic acid as the oxidant. By controlling the pH of the reaction system through the addition of sodium carbonate, a yield of 85% for 1,2-epoxide-4-vinyl-cyclohexane was achieved.

While NiO and copper/nickel-zeolite systems have been investigated as catalysts for the epoxidation of the parent compound, cyclohexene, a review of the available scientific literature did not yield specific studies on the use of NiO or copper/nickel-zeolite catalysts for the epoxidation of 3-ethenylcyclohexene. Research on copper-zeolite catalysts has been reported for subsequent reactions of epoxides, such as ring-opening, rather than the epoxidation of 3-ethenylcyclohexene itself.

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes due to its electrophilic oxygen atom that reacts with the nucleophilic carbon-carbon double bond in a concerted mechanism masterorganicchemistry.comleah4sci.comlibretexts.org. The reaction rate is generally enhanced by more electron-rich alkenes libretexts.org.

Below is a table summarizing the epoxidation products of 3-ethenylcyclohexene as identified in metabolic studies.

| Precursor Compound | Epoxidation Product | Relative Formation Rate | Species |

| Cyclohexene, 3-ethenyl- (4-Vinylcyclohexene) | 4-Vinyl-1,2-epoxycyclohexane | Major metabolite | Human, Mouse, Rat |

| Cyclohexene, 3-ethenyl- (4-Vinylcyclohexene) | 4-Epoxyethylcyclohexene | Minor metabolite (~6-fold lower than 1,2-epoxide) | Human |

Allylic Oxidation to Cyclohexenone Derivatives

Allylic oxidation involves the oxidation of a C-H bond adjacent to a double bond, which in the case of 3-ethenylcyclohexene could lead to the formation of corresponding cyclohexenone derivatives.

The selective oxidation of a specific C-H bond in a molecule is a significant challenge in synthetic chemistry. The reactivity of a C-H bond is influenced by factors such as bond strength, steric accessibility, and electronic effects. For instance, electron-withdrawing groups can deactivate nearby C-H bonds towards electrophilic attack. While general principles of selective C-H bond oxidation are well-established, specific studies detailing the selective allylic C-H bond oxidation of 3-ethenylcyclohexene to yield cyclohexenone derivatives are not prominent in the surveyed scientific literature.

Catalytic systems based on TiZrCo alloys and iron scorpionate complexes have been reported for the allylic oxidation of cyclohexene and other hydrocarbons. For example, TiZrCo catalysts have been shown to be effective for the aerobic oxidation of cyclohexene to 2-cyclohexen-1-one (B156087) mdpi.com. Iron scorpionate complexes have also been investigated as catalysts for the oxidation of cyclohexane (B81311) nih.gov.

However, a review of the available literature did not provide specific examples of TiZrCo or iron scorpionate catalysts being employed for the allylic oxidation of 3-ethenylcyclohexene.

Oxidative Cleavage Reactions (e.g., Cyclohexene to Adipic Acid)

Oxidative cleavage reactions involve the breaking of carbon-carbon double or triple bonds and the formation of carbon-oxygen bonds. masterorganicchemistry.com For a molecule like 3-ethenylcyclohexene with two distinct double bonds, the reaction can lead to a mixture of products depending on the reagents and conditions used. The most common methods for oxidative cleavage are ozonolysis and oxidation with strong agents like potassium permanganate (B83412) (KMnO₄). numberanalytics.comlibretexts.org

Ozonolysis of 3-ethenylcyclohexene would involve the cleavage of both the endocyclic and exocyclic double bonds. Depending on the workup conditions, different products can be obtained. masterorganicchemistry.com

Reductive Workup (e.g., using Zinc or Dimethyl Sulfide): This process cleaves the double bonds to form aldehydes and ketones. libretexts.orgmasterorganicchemistry.com Cleavage of the endocyclic double bond in the 3-ethenylcyclohexene ring would lead to a dicarbonyl compound. The exocyclic vinyl group would be cleaved to produce formaldehyde.

Oxidative Workup (e.g., using Hydrogen Peroxide): This workup oxidizes the initial fragments further. masterorganicchemistry.com Any aldehydes formed are converted to carboxylic acids. Therefore, the ozonolysis of 3-ethenylcyclohexene followed by an oxidative workup would yield a dicarboxylic acid from the ring cleavage and formic acid from the vinyl group, which may be further oxidized to carbon dioxide.

A similar cleavage can be achieved using hot, basic potassium permanganate, which typically results in the formation of carboxylic acids and ketones. masterorganicchemistry.com

The mechanism of ozonolysis is a well-established process involving several key intermediates. libretexts.org

Molozonide Formation: Ozone acts as a 1,3-dipole and undergoes a [3+2] cycloaddition reaction with an alkene double bond to form a highly unstable primary ozonide, also known as a molozonide. libretexts.orgmsu.edu This occurs at both double bonds of 3-ethenylcyclohexene.

Cycloreversion: The unstable molozonide rapidly rearranges, cleaving into a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, which is a zwitterionic species. libretexts.orgmsu.edu

Ozonide Formation: The carbonyl compound and the carbonyl oxide then recombine in a different orientation through another [3+2] cycloaddition to form a more stable secondary ozonide, or simply ozonide. libretexts.orglibretexts.orgmsu.edu

Workup: The final step is the cleavage of the ozonide by a reducing or oxidizing agent to yield the final products. pearson.com A reductive workup with dimethyl sulfide (B99878) (DMS) produces aldehydes or ketones along with dimethyl sulfoxide (B87167) (DMSO). An oxidative workup with hydrogen peroxide (H₂O₂) yields carboxylic acids or ketones. masterorganicchemistry.compearson.com

Table 1: General Products of Alkene Oxidative Cleavage| Alkene Substitution | Product (Reductive Workup) | Product (Oxidative Workup) |

|---|---|---|

| R₂C=CR₂ | 2 x Ketone (R₂C=O) | 2 x Ketone (R₂C=O) |

| R₂C=CHR | Ketone (R₂C=O) + Aldehyde (RCHO) | Ketone (R₂C=O) + Carboxylic Acid (RCOOH) |

| RCH=CHR | 2 x Aldehyde (RCHO) | 2 x Carboxylic Acid (RCOOH) |

| RCH=CH₂ | Aldehyde (RCHO) + Formaldehyde | Carboxylic Acid (RCOOH) + CO₂ |

In biphasic reaction systems, such as the oxidation of an organic substrate like cyclohexene with an aqueous oxidant like hydrogen peroxide, the reaction rate can be limited by the poor miscibility of the reactants. Phase-transfer catalysts (PTCs) are employed to overcome this limitation by transporting a reactant from the aqueous phase into the organic phase where the reaction occurs. acs.orgphasetransfercatalysis.com

In the context of oxidative cleavage analogous to the conversion of cyclohexene to adipic acid, tungsten-based catalysts are often used with hydrogen peroxide. researchgate.netscite.ai The active oxidizing species is typically a peroxotungstate anion. A PTC, commonly a quaternary ammonium (B1175870) salt like Aliquat 336 ([CH₃(n-C₈H₁₇)₃N]HSO₄), facilitates the transfer of the peroxotungstate from the aqueous layer to the organic layer containing the alkene. scite.ai

The general mechanism involves:

Formation of the active oxidant (e.g., peroxotungstate) in the aqueous phase.

The lipophilic cation of the PTC pairs with the oxidant anion.

This ion pair diffuses across the phase boundary into the organic phase.

The oxidant reacts with the alkene (e.g., 3-ethenylcyclohexene) to form an intermediate such as an epoxide or diol, which is then further oxidized and cleaved.

The PTC cation returns to the aqueous phase to repeat the cycle.

The use of PTCs can significantly enhance reaction rates and yields in the oxidative cleavage of alkenes, enabling the use of aqueous oxidants under milder conditions. phasetransfercatalysis.com For example, the oxidation of cyclohexene with H₂O₂ using a sodium tungstate (B81510) catalyst and a phase-transfer agent is a known route to adipic acid. scite.ai

Hydrogenation and Dehydrogenation Processes

Catalytic hydrogenation of 3-ethenylcyclohexene involves the addition of hydrogen across the double bonds in the presence of a metal catalyst. Due to the presence of two different double bonds, selective hydrogenation is a key consideration. The endocyclic double bond (within the cyclohexene ring) and the exocyclic double bond (the vinyl group) exhibit different reactivities, which can be exploited to favor the formation of a specific product.

The catalytic hydrogenation of the closely related isomer, 4-vinylcyclohexene, has been studied, and the principles are directly applicable. The reaction can yield three main products: 4-ethylcyclohexene (B1329803) (from hydrogenation of the vinyl group), vinylcyclohexane (B147605) (from hydrogenation of the ring double bond), or ethylcyclohexane (B155913) (from hydrogenation of both double bonds). google.com

Research has shown that high selectivity for vinylcyclohexane (hydrogenation of the endocyclic double bond) can be achieved using a bimetallic catalyst. A catalyst containing a Group VIII metal (such as rhodium, palladium, or platinum) and a Group IVa metal (such as tin) on a support has proven effective. google.com For instance, a rhodium-tin catalyst demonstrates markedly improved selectivity for vinylcyclohexane compared to a catalyst without tin. google.com The choice of operating conditions, such as hydrogen pressure and temperature, also allows for tuning the selectivity towards the desired product. google.com Generally, palladium on carbon (Pd/C) catalysts are effective for the hydrogenation of vinyl groups. mdpi.com

Table 2: Selective Hydrogenation of 4-Vinylcyclohexene

| Catalyst | Product Selectivity | Key Finding |

|---|---|---|

| Rhodium on support | Mixture of vinylcyclohexane, ethylcyclohexene, and ethylcyclohexane | Less selective. |

The general order of reactivity for hydrogenation over many catalysts is terminal alkenes > internal alkenes, suggesting the vinyl group might be hydrogenated preferentially. However, catalyst-substrate interactions can alter this selectivity, as seen with the Rh-Sn system where the more sterically hindered endocyclic bond is reduced. google.com

Dehydrogenation is the reverse of hydrogenation, involving the removal of hydrogen to form double bonds and, ultimately, aromatic systems. The fully hydrogenated product of 3-ethenylcyclohexene is ethylcyclohexane. The dehydrogenation of ethylcyclohexane yields ethylbenzene (B125841), which can be further dehydrogenated to styrene (B11656). This process is analogous to the well-studied dehydrogenation of methylcyclohexane (B89554) (MCH) to toluene, a key reaction in hydrogen storage technologies using liquid organic hydrogen carriers (LOHCs). acs.orgmdpi.com

The dehydrogenation is typically carried out at high temperatures (300-600 °C) over platinum-based catalysts. digitellinc.comnih.govgoogle.com The mechanism of MCH dehydrogenation over platinum is believed to occur via a stepwise process:

Adsorption of the cycloalkane onto the platinum surface.

Sequential removal of hydrogen atoms, forming cycloalkene and cycloalkadiene intermediates.

Desorption of the final aromatic product (toluene or, in this case, ethylbenzene) and hydrogen gas. acs.org

The desorption of the aromatic product is often considered the rate-limiting step. acs.org

Alternatively, 3-ethenylcyclohexene can be directly dehydrogenated to produce ethylbenzene and styrene. google.comgoogle.com Oxidative dehydrogenation, where oxygen is introduced as a co-feed, can also be employed. This process can be performed at lower temperatures and helps prevent catalyst deactivation by coke formation. For example, 4-vinylcyclohexene has been converted to styrene with high selectivity over a ZrO₂ catalyst promoted with iron and calcium oxides in the presence of oxygen. researchgate.net

Table 3: Catalysts for Dehydrogenation of Cyclohexane Derivatives

| Reactant | Catalyst | Product(s) | Reference |

|---|---|---|---|

| Methylcyclohexane | Pt/Al₂O₃ | Toluene, Hydrogen | acs.org |

| Methylcyclohexane | Pt/TiO₂/MCM-41 | Toluene, Hydrogen | digitellinc.com |

| 4-Vinylcyclohexene | K₂CO₃ on Alumina | Ethylbenzene | google.com |

| 4-Vinylcyclohexene | CaO/Fe₂O₃/ZrO₂ (with O₂) | Styrene, Ethylbenzene | researchgate.net |

Isomerization and Rearrangement Reactions

Isomerization reactions involve the structural rearrangement of a molecule to form an isomer. For 3-ethenylcyclohexene, this primarily involves the migration of the double bonds.

A significant reaction is the base-catalyzed isomerization of the non-conjugated diene system into a conjugated one. Studies on vinylcyclohexene (B1617736) have shown that in the presence of a strong base, such as potassium t-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO), the double bonds can migrate. acs.org 3-Ethenylcyclohexene can isomerize to form the more thermodynamically stable conjugated diene, 3-ethylidenecyclohexene. This reaction proceeds through the formation of an allylic anion intermediate. acs.org

Addition Reactions to the Ethenyl Moiety and Cyclohexene Ring

Radical reactions proceed through a three-step mechanism: initiation, propagation, and termination. youtube.com

Initiation: The reaction begins with the formation of a radical, typically through homolytic cleavage of a weak bond using heat or UV light. In this step, a non-radical species generates radical products. youtube.com

Propagation: A radical reacts with a non-radical molecule to form a new bond and generate a new radical. youtube.com This step consumes a radical but produces another, allowing a chain reaction to continue. For 3-ethenylcyclohexene, a radical could add to either the ethenyl group or the cyclohexene double bond, creating a new carbon-centered radical which can then propagate the chain.

Termination: The reaction concludes when two radicals combine to form a stable, non-radical product. youtube.com This step reduces the concentration of radicals, eventually stopping the chain reaction.

Electrophilic Addition: Alkenes, being rich in electron density at their double bonds, are susceptible to attack by electrophiles. savemyexams.com The electrophilic addition mechanism begins when the π electrons of the double bond attack an electrophile (e.g., the H in HBr), forming a new sigma bond and a carbocation intermediate. libretexts.org This carbocation is then attacked by a nucleophile (e.g., Br⁻) to yield the final addition product. libretexts.org

In 3-ethenylcyclohexene, two sites are available for electrophilic attack: the endocyclic (ring) double bond and the exocyclic (ethenyl) double bond. The reaction will preferentially occur at the double bond that leads to the more stable carbocation intermediate. The stability of the resulting carbocation determines the major product, in accordance with Markovnikov's rule, which states that the electrophile adds to the carbon with more hydrogen atoms. byjus.com

Nucleophilic Addition: Nucleophilic addition to a simple alkene double bond is generally unfavorable because the electron-rich π bond repels approaching nucleophiles. youtube.com This type of reaction typically requires the double bond to be electron-deficient, which is achieved by attaching a strong electron-withdrawing group (such as a carbonyl, cyano, or nitro group) adjacent to it. youtube.com

Since 3-ethenylcyclohexene lacks such an activating group, it does not readily undergo nucleophilic addition. For the reaction to occur, either the nucleophile must be made exceptionally reactive (e.g., by using a strong base to deprotonate it) or the alkene itself must be modified. youtube.com

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. It is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.org When a cyclic diene is used, the reaction produces a bicyclic compound. leah4sci.comlibretexts.org

In the context of 3-ethenylcyclohexene, the molecule can act as the dienophile, with its ethenyl group reacting with a separate conjugated diene. This reaction would create a new six-membered ring fused to the original cyclohexene ring, resulting in a bicyclic structure. The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org

These reactions often favor the formation of the endo product, where substituents on the dienophile are oriented towards the larger bridge of the bicyclic system. libretexts.org This preference is a result of secondary orbital interactions that stabilize the endo transition state. Highly reactive dienes, such as 1,3-cyclopentadiene, are often fixed in the required s-cis conformation, making them excellent partners in these cycloadditions. libretexts.org

Condensation and Coupling Reactions (e.g., Aldol (B89426) Condensations with Cyclohexene Carboxaldehydes)

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate with a carbonyl compound. iitk.ac.inlibretexts.org The reaction is typically catalyzed by a base and requires the nucleophilic component to possess at least one alpha-hydrogen. stackexchange.comyoutube.com

The mechanism for a base-catalyzed aldol condensation, for example with a cyclohexene carboxaldehyde, proceeds as follows:

Enolate Formation: A base abstracts an acidic α-hydrogen from a carbonyl compound (which could be another molecule of the aldehyde or a different ketone/aldehyde) to form a nucleophilic enolate ion. youtube.com

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the cyclohexene carboxaldehyde. This forms a new carbon-carbon bond and creates a β-hydroxy aldehyde (an aldol addition product). stackexchange.com

Dehydration: The aldol addition product is often dehydrated upon heating to yield an α,β-unsaturated aldehyde. libretexts.org This elimination of a water molecule creates a conjugated system and is the "condensation" part of the reaction.

For an aldehyde like cyclohexene carboxaldehyde, self-condensation where it acts as the nucleophile is not possible because its α-carbon is tertiary and has no hydrogens to be abstracted. stackexchange.com However, it can readily act as the electrophilic partner, reacting with enolates generated from other carbonyl compounds. stackexchange.com

Table 2: General Steps of Base-Catalyzed Aldol Condensation

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1 | Enolate Formation | Aldehyde/Ketone with α-H + Base | Enolate Ion + Conjugate Acid |

| 2 | Nucleophilic Attack | Enolate Ion + Electrophilic Carbonyl | Alkoxide Intermediate (Aldol) |

| 3 | Protonation | Alkoxide Intermediate + H₂O | β-Hydroxy Carbonyl |

| 4 | Dehydration (optional) | β-Hydroxy Carbonyl + Heat/Acid/Base | α,β-Unsaturated Carbonyl + H₂O |

Theoretical and Computational Studies on Cyclohexene, 3 Ethenyl

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to modern chemistry, enabling the determination of molecular properties from first principles. For a molecule like 3-ethenyl-cyclohexene, these methods can elucidate its electronic characteristics and predict its response to external fields.

Ab Initio Molecular Orbital Computations

Ab initio molecular orbital methods are a class of quantum chemistry methods based on the fundamental principles of quantum mechanics, without the use of experimental data.

PMP2 (Møller-Plesset perturbation theory of the second order) is a method that improves upon the Hartree-Fock approximation by including electron correlation effects. For 3-ethenyl-cyclohexene, PMP2 calculations would provide more accurate energies and geometries compared to simpler models, which is particularly important for molecules with delocalized π-systems.

HF-DFT (B3LYP) , a hybrid functional, combines the Hartree-Fock exchange functional with DFT exchange and correlation functionals. The B3LYP functional is widely used for its balance of accuracy and computational cost. researchgate.net A B3LYP/6-311++G(d,p) level of theory, for instance, would be suitable for optimizing the geometry of 3-ethenyl-cyclohexene and calculating its vibrational frequencies and electronic properties. nih.gov

CASPT2 (Complete Active Space Second-Order Perturbation Theory) is a high-level multireference method used for studying excited states and systems with significant static correlation. For 3-ethenyl-cyclohexene, CASPT2 calculations would be valuable for accurately predicting its electronic absorption spectrum and understanding its photochemistry.

A hypothetical table of computed energies for different conformers of 3-ethenyl-cyclohexene using these methods is presented below.

Table 1: Calculated Relative Energies of 3-Ethenyl-cyclohexene Conformers

| Conformer | PMP2/cc-pVTZ (kcal/mol) | B3LYP/6-311+G(d,p) (kcal/mol) | CASPT2(10,10)/cc-pVTZ (kcal/mol) |

|---|---|---|---|

| Equatorial | 0.00 | 0.00 | 0.00 |

| Axial | 1.25 | 1.10 | 1.35 |

Note: This data is illustrative and intended to represent typical results from such calculations.

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. researchgate.net By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), DFT provides insights into the molecule's reactivity and electronic transitions. For instance, the HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the wavelength of the first electronic transition.

Quantum chemical calculations can be employed to determine various electronic properties. For a related compound, anionic 3-dicyanomethylen-5,5-dimethyle-1-[2-(4-hydroxyphenyl)ethenyl)]-cyclohexene, DFT at the B3LYP/6-31++G(d,p) level was used to determine electric dipole moments and dispersion-free dipole polarizabilities. researchgate.net

Table 2: Calculated Electronic Properties of 3-Ethenyl-cyclohexene using B3LYP/6-31G(d)

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 0.3 D |

Note: This data is illustrative and intended to represent typical results from such calculations.

Time-Dependent Hartree-Fock (TDHF) for Frequency-Dependent Nonlinearities

The Time-Dependent Hartree-Fock (TDHF) method is an extension of the Hartree-Fock theory to study the response of a molecule to a time-dependent electric field, such as that of a light wave. aps.orgaps.orgarxiv.orgnih.gov This method is particularly useful for calculating frequency-dependent polarizabilities and hyperpolarizabilities, which are measures of the nonlinear optical (NLO) response of a molecule. For a derivative of cyclohexene (B86901), TDHF has been utilized to evaluate frequency-dependent second-order nonlinearities. researchgate.net These calculations can predict the potential of 3-ethenyl-cyclohexene and its derivatives for applications in optoelectronics.

Thermodynamic and Kinetic Modeling

Computational modeling is also instrumental in understanding the thermodynamics and kinetics of chemical reactions involving 3-ethenyl-cyclohexene.

Transition State Theory for Reaction Rate Constant Determination

Transition State Theory (TST) is a cornerstone of chemical kinetics that explains reaction rates by assuming a quasi-equilibrium between the reactants and an activated complex or transition state. wikipedia.orgyoutube.comlibretexts.orglibretexts.org The rate constant (k) is then determined by the free energy of activation (ΔG‡), which is the difference in Gibbs free energy between the transition state and the reactants. wikipedia.org

The Eyring equation, derived from TST, provides a relationship between the rate constant, temperature, and the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡). libretexts.org Computational methods, such as DFT, can be used to locate the transition state structure on the potential energy surface and calculate its energy, thus allowing for the determination of the activation barrier and the reaction rate constant. nih.gov

Energetic Landscape of Reaction Pathways

By mapping the potential energy surface, computational studies can reveal the energetic landscape of various reaction pathways available to 3-ethenyl-cyclohexene. psu.edu This includes identifying intermediates, transition states, and the corresponding activation energies for different reactions, such as Diels-Alder reactions where 3-ethenyl-cyclohexene can act as a diene or a dienophile.

For example, in the partial oxidation of cyclohexane (B81311), DFT has been used to probe the energetics of major gas-phase reaction channels by locating stable reactants, products, and transition-state intermediates. researchgate.netpsu.edu A similar approach for 3-ethenyl-cyclohexene would involve calculating the energies of all relevant species along a proposed reaction coordinate.

Table 3: Calculated Activation Energies for Hypothetical Reactions of 3-Ethenyl-cyclohexene

| Reaction | Reactant(s) | Transition State | Product(s) | ΔE‡ (kcal/mol) |

|---|---|---|---|---|

| Diels-Alder (as diene) | 3-Ethenyl-cyclohexene + Maleic Anhydride | TS1 | Adduct 1 | 15.2 |

| Diels-Alder (as dienophile) | Butadiene + 3-Ethenyl-cyclohexene | TS2 | Adduct 2 | 20.5 |

| Ene Reaction | 3-Ethenyl-cyclohexene (self-reaction) | TS3 | Dimer | 35.8 |

Note: This data is illustrative and intended to represent typical results from such calculations.

These computational approaches provide a detailed molecular-level understanding of the chemical behavior of 3-ethenyl-cyclohexene, guiding further experimental work and the development of its applications.

Molecular Dynamics and Conformational Analysis

The conformational flexibility of the cyclohexene ring, combined with the rotational freedom of the ethenyl (vinyl) substituent, gives rise to a complex potential energy surface for 3-ethenyl-cyclohexene. The cyclohexene ring itself preferentially adopts a non-planar half-chair conformation to alleviate the angle and torsional strain that would be present in a planar structure. This puckered arrangement is the most stable conformation for the parent cyclohexene, with a calculated ring strain of virtually zero. acs.org The interconversion between the two possible half-chair conformations occurs through a higher-energy twist-boat intermediate. researchgate.netresearchgate.net The energy barrier for this ring inversion in the parent cyclohexene is reported to be in the range of 5.2–6.6 kcal/mol according to quantum chemical methods. researchgate.netresearchgate.net

The relative stability of the conformers of 3-ethenyl-cyclohexene will be determined by the interplay of several factors, including the preference of the ethenyl group for an equatorial or axial-like position on the half-chair ring and the rotational conformation of the ethenyl group itself. In substituted cyclohexanes, bulky substituents generally prefer the equatorial position to minimize steric interactions with axial hydrogens on the same side of the ring (1,3-diaxial interactions). While the half-chair conformation of cyclohexene has pseudo-axial and pseudo-equatorial positions, a similar energetic preference is expected for the ethenyl group.

Table 1: Calculated Conformational Energy Data for Cyclohexene

| Conformation | Relative Energy (kcal/mol) |

| Half-Chair | 0 |

| Twist-Boat | ~5.3 - 7.9 |

| Boat | ~5.3 |

Note: Data is for the parent cyclohexene molecule and serves as a reference for the behavior of the 3-ethenyl- derivative. The actual energy values for 3-ethenyl-cyclohexene may vary due to the substituent.

Structure-Reactivity Relationship Predictions

The electronic structure of a molecule is intrinsically linked to its reactivity. Computational chemistry provides powerful tools to predict this relationship by calculating various molecular descriptors. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

For 3-ethenyl-cyclohexene, the presence of two double bonds—one within the cyclohexene ring and one in the ethenyl substituent—suggests that it can participate in a variety of chemical reactions, including electrophilic additions and cycloadditions. The relative reactivity of these two double bonds can be inferred from computational predictions. For instance, the region of the molecule with the highest HOMO density is likely to be the initial site of electrophilic attack.

Another valuable tool for predicting reactivity is the molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.netyoutube.com For 3-ethenyl-cyclohexene, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) localized around the π-systems of the two double bonds, indicating their susceptibility to attack by electrophiles. The precise distribution and intensity of this negative potential would help in differentiating the reactivity of the endocyclic and exocyclic double bonds.

While specific DFT calculations for 3-ethenyl-cyclohexene are not extensively reported in publicly available literature, general principles of computational chemistry allow for qualitative predictions. The vinyl group, being an electron-donating group through hyperconjugation and a weak electron-withdrawing group through induction, will influence the electron density distribution in the cyclohexene ring.

Table 2: Predicted Reactivity Descriptors for Unsaturated Hydrocarbons

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Ethene | -10.51 | 1.19 | 11.70 |

| Cyclohexene | -9.11 | 1.54 | 10.65 |

| 1,3-Butadiene (B125203) | -9.09 | 0.54 | 9.63 |

Note: These values are representative for related unsaturated hydrocarbons and are intended to provide a comparative context for the potential reactivity of 3-ethenyl-cyclohexene. Actual calculated values for 3-ethenyl-cyclohexene will depend on the level of theory and basis set used.

Advanced Characterization Techniques in the Study of Cyclohexene, 3 Ethenyl

Spectroscopic Methods

Spectroscopy is a fundamental tool in chemical analysis, providing detailed information about molecular structure and composition through the interaction of matter with electromagnetic radiation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify individual components within a mixture. shimadzu.com In the context of Cyclohexene (B86901), 3-ethenyl-, GC-MS serves as a primary tool for its positive identification in complex samples, such as essential oils, and for assessing its purity.

The gas chromatograph separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic property under a given set of conditions. Once separated, the compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that acts as a molecular fingerprint.

Several studies have identified Cyclohexene, 3-ethenyl- as a constituent in natural extracts. For instance, in the analysis of jasmine flower extracts, this compound has been consistently detected. scispace.comresearchgate.netresearchgate.net The identification is typically confirmed by comparing the obtained mass spectrum with reference spectra in databases like the National Institute of Standards and Technology (NIST). scispace.com The relative abundance of the compound in these extracts, which speaks to its concentration within the sample, can also be determined from the GC chromatogram's peak area.

Table 1: GC-MS Identification of Cyclohexene, 3-ethenyl- in Various Studies

| Sample Source | Extraction Method | Retention Time (RT) | Relative Abundance (%) | Reference |

| Jasmine Flower | Methanolic Extract | Not Specified | 25.88 | etasr.comcore.ac.uk |

| Jasmine Flower | Microwave-assisted Hydrodistillation (MAHD) | 45.587 min | 25.91 | researchgate.net |

| Jasmine Flower | Supercritical CO2 Extraction (SFE) | 45.587 min | 22.61 - 27.29 | ugm.ac.id |

| Cooked Antarctic krill | Hot-Air Drying | Not Specified | 0.02 - 0.21 (µg/g) | nih.gov |

Note: The retention time can vary significantly depending on the GC column, temperature program, and carrier gas flow rate used in the analysis. shimadzu.comresearchgate.net

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending. spectroscopyonline.com Each type of bond and functional group absorbs at a characteristic wavenumber (cm⁻¹), making the FTIR spectrum a unique fingerprint of the molecule.

For Cyclohexene, 3-ethenyl-, the FTIR spectrum would be characterized by absorption bands corresponding to its alkene functionalities: the endocyclic double bond within the cyclohexene ring and the exocyclic vinyl group. Key expected absorptions include C-H stretches for both sp² (alkene) and sp³ (alkane) hybridized carbons, and C=C stretching vibrations. spectroscopyonline.comdocbrown.info

=C-H Stretch: The C-H bonds on the double bonds (vinylic hydrogens) typically show stretching vibrations at wavenumbers above 3000 cm⁻¹. spectroscopyonline.com

C-H Stretch: The C-H bonds on the saturated carbons of the cyclohexene ring will absorb below 3000 cm⁻¹. spectroscopyonline.com

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds are expected in the 1680-1630 cm⁻¹ region. spectroscopyonline.com The endocyclic and exocyclic double bonds may show distinct peaks in this region.

=C-H Bend (Wag): Out-of-plane bending vibrations (wags) for the hydrogens on the double bonds occur in the 1000-600 cm⁻¹ fingerprint region and are highly characteristic of the substitution pattern of the alkene. spectroscopyonline.com

While studies often report the FTIR spectra of entire extracts containing Cyclohexene, 3-ethenyl-, revealing broad functional group categories like C-C and O-H stretches, the specific peaks for this compound can be predicted based on established spectroscopic principles. etasr.comcore.ac.ukgrafiati.com

Table 2: Predicted Characteristic FTIR Absorption Bands for Cyclohexene, 3-ethenyl-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| C-H Stretch | Vinylic (=C-H) | 3100 - 3000 | spectroscopyonline.com |

| C-H Stretch | Aliphatic (C-H) | < 3000 | spectroscopyonline.com |

| C=C Stretch | Alkene (C=C) | 1680 - 1630 | spectroscopyonline.comdocbrown.info |

| C-H Bend | Alkene (=C-H wag) | 1000 - 600 | spectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule. It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. slideshare.net

¹H NMR: This technique provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many protons are located on adjacent atoms. For Cyclohexene, 3-ethenyl-, the ¹H NMR spectrum would show distinct signals for the vinylic protons, the allylic protons, and the other aliphatic protons on the ring. docbrown.info The chemical shifts (δ, in ppm) would be characteristic of their environment, with the vinylic protons appearing most downfield due to the deshielding effect of the π-electron systems. docbrown.info Spin-spin coupling would split the signals into specific patterns (e.g., triplets, quartets), revealing the connectivity of the atoms.

¹³C NMR: This technique provides information on the different types of carbon atoms in a molecule. docbrown.info A proton-decoupled ¹³C NMR spectrum of Cyclohexene, 3-ethenyl- would show a distinct signal for each non-equivalent carbon atom. The chemical shifts of the sp² carbons (from the C=C bonds) would be significantly downfield (typically >100 ppm) compared to the sp³ carbons of the ring. docbrown.infochemicalbook.com

Stereochemistry: Cyclohexene, 3-ethenyl- possesses a chiral center at the C3 position of the ring, meaning it can exist as two non-superimposable mirror images (enantiomers): (R)-3-ethenylcyclohexene and (S)-3-ethenylcyclohexene. While standard NMR can confirm the constitution, advanced NMR techniques, often involving chiral shift reagents or the synthesis of diastereomeric derivatives, can be used to distinguish between these enantiomers and determine the enantiomeric purity of a sample.

Table 3: Predicted ¹H NMR Chemical Shifts for Cyclohexene, 3-ethenyl-

| Proton Type | Approximate Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Vinylic (on C=C of vinyl group) | 5.7 - 6.0 | Multiplet |

| Vinylic (on C=C of ring) | 5.5 - 5.8 | Multiplet |

| Vinylic (on C=C of vinyl group) | 4.9 - 5.2 | Multiplet |

| Allylic (on C3) | ~ 2.5 | Multiplet |

| Aliphatic (ring CH₂) | 1.2 - 2.2 | Multiplets |

Note: Predicted values are based on data for structurally similar compounds like vinylcyclohexane (B147605) and cyclohexene. docbrown.infochemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shifts for Cyclohexene, 3-ethenyl-

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| C=C (vinyl group) | 140 - 145 |

| C=C (ring) | 125 - 135 |

| C=C (vinyl group) | 110 - 115 |

| C3 (chiral center) | 35 - 45 |

| Aliphatic (ring CH₂) | 20 - 35 |

Note: Predicted values are based on data for structurally similar compounds like 4-vinyl-1-cyclohexene. chemicalbook.com

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly useful for compounds containing conjugated systems (alternating single and double bonds).

Cyclohexene, 3-ethenyl- contains a conjugated diene system, where the double bond of the vinyl group is in conjugation with the double bond of the cyclohexene ring. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the compound is expected to absorb UV radiation, corresponding to a π → π* electronic transition. The wavelength of maximum absorbance (λmax) for conjugated dienes typically falls in the 215-250 nm range. For example, the related compound 1-vinylcyclohexene has a reported λmax of 230 nm. nih.gov The exact λmax and the molar absorptivity (ε) are characteristic properties that can aid in the identification and quantification of the compound.

Diffraction and Imaging Techniques

While spectroscopy provides information about bonding and functional groups, diffraction techniques can reveal the precise three-dimensional arrangement of atoms in space.

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a premier technique for determining the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the rays are scattered in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, allowing for the determination of bond lengths, bond angles, and absolute stereochemistry.

However, XRD is applicable only to materials in a crystalline solid state. Cyclohexene, 3-ethenyl- is a liquid at room temperature and pressure. Therefore, it cannot be analyzed directly by single-crystal XRD in its natural state.

To determine its definitive crystal structure using this method, a solid crystalline derivative of Cyclohexene, 3-ethenyl- would need to be synthesized. acs.org For example, reacting the compound to create a solid product, such as through a Diels-Alder reaction or by forming a co-crystal with another molecule, could yield crystals suitable for XRD analysis. If such a crystal were obtained, XRD would provide unambiguous proof of its molecular structure and, crucially, would be able to determine the absolute configuration (R or S) of its chiral center. While studies have used XRD to characterize catalysts or other materials in mixtures also containing this compound, no direct XRD analysis of Cyclohexene, 3-ethenyl- or a simple derivative is available in the literature. sciprofiles.comresearchgate.net

Scanning Electron Microscopy (SEM) for Morphology and Surface Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. While direct SEM analysis of pure, isolated "Cyclohexene, 3-ethenyl-" is not commonly reported, the technique has been instrumental in studying the morphology of natural materials where this compound is a significant component.

In studies of jasmine flowers, where "Cyclohexene, 3-ethenyl-" is a major constituent of the extracted essential oil, SEM has been used to examine the surface of the flower powder. nist.govnist.gov The SEM imaging highlighted morphological changes in the jasmine flower powder following pre-treatment with methanol. nist.gov Specifically, the analysis revealed expanded oil glands on the surface of the pre-treated powder, a change that is believed to enhance the oil extraction process. nist.govnih.gov The examinations were conducted in a high-vacuum environment, and samples were sputter-coated to prevent electrical discharge during imaging. nist.govnist.gov This application of SEM demonstrates its utility in understanding how the physical structure of a source material can be altered to improve the yield of its chemical constituents, including "Cyclohexene, 3-ethenyl-". nist.gov

High-Resolution Transmission Electron Microscopy (HR-TEM)

For instance, if "Cyclohexene, 3-ethenyl-" were used to synthesize network polymers, HR-TEM could be employed to investigate their nanoscale structure. Studies on other network polymers, such as poly(phenylcarbyne), have shown that HR-TEM can reveal the presence of nanotubular structures within the amorphous network. researchgate.net Furthermore, for crystalline polymers, low-dose HR-TEM is a critical tool for imaging molecular structures and supramolecular packing without causing damage to the beam-sensitive material. fraunhofer.de This method can reveal lattice fringes corresponding to different molecular projections and help determine unit-cell parameters with high precision. fraunhofer.de Therefore, should "Cyclohexene, 3-ethenyl-" be polymerized into a crystalline or highly ordered structure, HR-TEM would be an indispensable technique for elucidating its solid-state morphology.

Thermal and Sorption Analysis

Thermal and sorption analyses are crucial for determining the stability, phase behavior, and surface properties of chemical compounds and materials.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis techniques used to study the properties of materials as a function of temperature. TGA measures changes in mass with temperature, providing information on thermal stability and decomposition, while DSC measures the heat flow into or out of a sample, identifying phase transitions such as melting and glass transitions. researchgate.net

In the context of polymers, TGA is used to determine the temperature at which degradation begins and the subsequent weight loss profile. researchgate.net For example, studies on various polyimides show that TGA can pinpoint the temperature at which 5% weight loss occurs, a key metric for thermal stability. researchgate.net DSC analysis of these polymers reveals their glass transition temperatures (Tg), which is critical for defining their processing and service temperature limits. researchgate.net

While specific TGA and DSC data for pure "Cyclohexene, 3-ethenyl-" or its polymers are not detailed in the provided search results, these techniques would be essential for characterizing any polymeric materials derived from it. For instance, in a study analyzing the pyrolysis products of cashew nut shell residue, "Cyclohexene, 3-ethenyl-" was identified as a volatile product, and DSC was used to analyze the thermal behavior of related phenolic resins. guidechem.com This indicates the relevance of thermal analysis in studies where the compound is present or formed.

Surface area and porosity are critical parameters for materials used in catalysis, separation, and sensing. Techniques like Brunauer-Emmett-Teller (BET) analysis and Ellipsometric Porosimetry (EP) are standard for these measurements.

Ellipsometric Porosimetry (EP) is a specialized technique for characterizing the open porosity, including pore size distribution and pore content, of thin films. youtube.com The method involves monitoring changes in the optical properties (refractive index) and thickness of a film during the adsorption and desorption of a volatile solvent. researchgate.netyoutube.com This allows for the measurement of porosity in very thin films, down to 10 nm, and can distinguish between microporosity (<2 nm) and mesoporosity (2-50 nm). researchgate.netyoutube.com The technique is valuable for analyzing various materials, including low-k dielectrics, nanoparticle layers, and barrier coatings for OLEDs. researchgate.netresearchgate.netyoutube.com Although no studies applying EP to films made from "Cyclohexene, 3-ethenyl-" have been identified, it remains a powerful potential method for characterizing the porosity of such materials if they were to be developed for applications requiring controlled pore structures. youtube.com

Elemental Analysis and Chromatographic Purity Assessment

Determining the elemental composition and purity of a compound is a fundamental requirement for its scientific and industrial use.

Elemental analysis provides the percentage composition of elements within a molecule, which is used to confirm its empirical and molecular formula. For "Cyclohexene, 3-ethenyl-," with the molecular formula C₈H₁₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon (≈12.011 u) and hydrogen (≈1.008 u) and the molecular weight of the compound (≈108.18 g/mol ). nist.govdavidson.edu

Table 1: Theoretical Elemental Composition of Cyclohexene, 3-ethenyl- (C₈H₁₂) This table is generated based on theoretical calculations from the compound's molecular formula.

| Element | Symbol | Atomic Weight (u) | Atoms per Molecule | Total Weight per Element | Percentage Composition (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 88.82 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 11.18 |

| Total | 108.184 | 100.00 |

Chromatographic techniques, particularly Gas Chromatography (GC), are essential for assessing the purity of volatile compounds and identifying the components of a mixture. lookchem.com When coupled with a Mass Spectrometer (GC-MS), it becomes a powerful tool for both separation and definitive identification. fraunhofer.de

"Cyclohexene, 3-ethenyl-" has been identified as a significant component in the essential oils of jasmine flowers and as a volatile compound in cooked Antarctic krill using GC-MS. nist.govnist.gov In these analyses, the compound is separated from other volatile components on a GC column, and its identity is confirmed by its mass spectrum, which is compared against reference libraries like the NIST Database. nist.govresearchgate.net The relative abundance of the compound is determined by comparing its peak area to the total area of all peaks in the chromatogram. fraunhofer.de

Table 2: Identification of Cyclohexene, 3-ethenyl- in Various Samples by GC-MS This interactive table summarizes findings from different research studies where Cyclohexene, 3-ethenyl- was identified.

| Sample Source | Extraction/Analysis Method | Compound Identity | Relative Abundance (%) | Retention Time (min) | Reference |

| Jasmine Flower | Microwave-assisted Hydro-distillation (MAHD), GC-MS | Cyclohexene, 3-ethenyl- | 25.88 | Not Specified | nist.gov |

| Jasmine Flower | Microwave-assisted Hydro-distillation (MAHD), GC-MS | Cyclohexene, 3-ethenyl- | 25.91 | 33.029 | nist.gov |

| Cooked Antarctic Krill (150°C) | Hot-Air Drying, GC-IMS/GC-MS | Cyclohexene, 3-ethenyl- | 0.21 (Relative Content) | Not Specified |

These chromatographic results are crucial for quantifying "Cyclohexene, 3-ethenyl-" in natural extracts and for assessing the purity of the isolated compound. lookchem.com

Applications in Chemical Synthesis and Materials Science

Intermediates in the Synthesis of Complex Organic Molecules

The reactivity of 3-vinylcyclohexene makes it a crucial starting material for the synthesis of more complex molecules with applications in various industries.

While direct applications in final pharmaceutical or agrochemical products are not extensively documented, the chemical structure of 3-vinylcyclohexene serves as a foundational scaffold for creating more complex molecules. Its derivatives can be key intermediates in the synthesis of specialty chemicals. evonik.com The double bonds within the molecule are particularly reactive and can be functionalized in numerous ways to build intricate molecular architectures, which are often required for biologically active compounds. Research has explored the use of related vinylcyclohexane (B147605) structures in the synthesis of complex organic molecules.

3-Vinylcyclohexene is utilized as a chemical intermediate in the production of flavors and fragrances. nih.gov Its characteristic sweet odor is a desirable trait in this industry. cymitquimica.com The compound can be chemically modified to produce a variety of scents and tastes, contributing to the diverse palette available to perfumers and food technologists. lookchem.com

Role in Advanced Materials Development

The polymerizable nature of 3-vinylcyclohexene lends itself to the development of advanced materials with tailored properties.

3-Vinylcyclohexene is a monomer used in the production of various polymers and copolymers, including polyethylene (B3416737) and polystyrene. cymitquimica.comlookchem.com A significant application is its role as a precursor to 4-vinylcyclohexene (B86511) diepoxide. nih.govnih.gov This diepoxide is manufactured by the epoxidation of 4-vinylcyclohexene and is used as a reactive diluent for other diepoxides and epoxy resins. nih.gov Epoxy resins are a critical class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion, with applications in coatings, adhesives, and electronics. ecoinvent.org The copolymerization of 4-vinylcyclohexene dioxide with monoepoxides can produce both linear thermoplastic copolymers and, upon heat treatment, cross-linked three-dimensional polymers. google.com

Table 1: Applications of 3-Vinylcyclohexene in Polymer Production

| Application | Description |

| Monomer | Used in the synthesis of polymers like polyethylene and polystyrene. lookchem.com |

| Epoxy Resin Precursor | Converted to 4-vinylcyclohexene diepoxide, a reactive diluent for epoxy resins. nih.gov |

| Copolymerization | Copolymerized with monoepoxides to form thermoplastic and thermoset polymers. google.com |

The polymers and resins derived from 3-vinylcyclohexene find extensive use in the formulation of coatings and adhesives. lookchem.comecoinvent.org Epoxy resins, for which 3-vinylcyclohexene is a precursor, are particularly valued in this area for their durability and strong bonding capabilities. ecoinvent.org These materials are applied to surfaces to provide protection, decoration, or specific functionalities.

Epoxy resins, derived from precursors like 3-vinylcyclohexene, serve as matrix materials in the production of fiber-reinforced composites. ecoinvent.org In these composites, fibers such as glass or carbon are embedded within the epoxy matrix. This combination results in a material that is both lightweight and strong, with applications in aerospace, automotive, and sporting goods industries. The use of 3-dimensional woven fabrics as reinforcement in a polymer matrix is a promising approach to enhance the performance of these composites by reducing the risk of delamination and cracking. polymerexpert.biz

Catalytic Applications of Cyclohexene (B86901) Derivatives and Related Systems

The unique structural features of 3-ethenylcyclohexene, possessing two distinct reactive olefinic sites—the endocyclic double bond and the exocyclic vinyl group—make it and its derivatives versatile substrates in catalytic transformations. Researchers have explored a range of catalytic reactions that can selectively target one or both of these sites, leading to the synthesis of valuable chemical intermediates and materials. Key catalytic applications include epoxidation, hydrogenation, hydroformylation, and metathesis, each offering pathways to functionalized cyclohexene-based structures.

Epoxidation

The selective epoxidation of the double bonds in 3-ethenylcyclohexene (also known as 4-vinyl-1-cyclohexene) is a critical reaction for producing valuable intermediates like 4-vinyl-1,2-epoxycyclohexane. This epoxide is a key precursor in the synthesis of various polymers and fine chemicals. Research has focused on developing catalytic systems that offer high conversion rates and selectivity for the desired epoxide.

One notable method involves the use of a reaction-controlled phase-transfer catalyst for the epoxidation of vinyl cyclohexene with hydrogen peroxide. This approach has demonstrated high efficiency, with the conversion of vinyl cyclohexene reaching up to 96% and the selectivity for 4-vinyl-1,2-epoxycyclohexane being as high as 98%. A key advantage of this catalytic system is that the catalyst is insoluble in the reaction medium but forms soluble active species in the presence of hydrogen peroxide. Once the hydrogen peroxide is consumed, the catalyst separates from the reaction system, allowing for easy recovery and recycling, which is beneficial for industrial-scale production.

The biological metabolism of 4-vinylcyclohexene also involves epoxidation, a process catalyzed by cytochrome P450 enzymes. Studies have shown that 4-vinylcyclohexene is metabolized to 4-vinyl-1,2-epoxycyclohexane. This metabolic pathway is a crucial step in the compound's toxicity, as the resulting epoxides are reactive intermediates. The potency of these epoxides as toxic agents has been evaluated, highlighting the reactivity of these derivatives.

| Catalytic System | Substrate | Product | Conversion (%) | Selectivity (%) | Notes |

| Reaction-controlled phase-transfer catalyst / H₂O₂ | Vinyl cyclohexene | 4-Vinyl-1,2-epoxycyclohexane | 96 | 98 | Catalyst can be recovered and recycled. |

| Cytochrome P450 (in vivo, mouse) | 4-Vinylcyclohexene | 4-Vinyl-1,2-epoxycyclohexane | - | - | Metabolic activation leading to toxicity. |

Hydrogenation

Catalytic hydrogenation of 3-ethenylcyclohexene and its derivatives allows for the selective reduction of one or both double bonds, leading to a variety of saturated and partially saturated products. The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity of the hydrogenation process.

For instance, the hydrogenation of vinyl derivatives using palladium on carbon (Pd/C) catalysts has been shown to be a sustainable and efficient method for converting vinyl groups to their corresponding ethyl derivatives. Under mild conditions (room temperature, 1.0 MPa H₂), various vinyl compounds can be hydrogenated with high conversion and selectivity. This methodology is applicable to the vinyl group of 3-ethenylcyclohexene, offering a green chemical transformation that avoids the use of harsh reducing agents.

The selective hydrogenation of the endocyclic double bond of benzene (B151609) to cyclohexene is a related industrial process that highlights the challenges and successes of selective hydrogenation on cyclic systems. This process requires carefully designed catalysts to achieve high yields of the desired partially hydrogenated product.

| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reaction Conditions |

| 2% Pd/T900 | 9-Vinylcarbazole | 9-Ethylcarbazole | >95 | >99 | 50 mg catalyst, 50 mg substrate, 2.0 mL benzene, 295 K, 1.0 MPa H₂, 2 h |

| 1% Pd-CCs/T900 | 9-Vinylcarbazole | 9-Ethylcarbazole | 91 | >99 | 20 mg catalyst, 50 mg substrate, 2.0 mL solvent, 295 K, 1.0 MPa H₂, 2 h |

Hydroformylation

Hydroformylation, or the "oxo process," involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. When applied to 3-ethenylcyclohexene, this reaction can lead to the formation of aldehydes, which are valuable intermediates for the synthesis of alcohols, carboxylic acids, and other functionalized molecules. The regioselectivity of the hydroformylation (i.e., whether the formyl group adds to the terminal or internal carbon of the vinyl group, or to the endocyclic double bond) is a key challenge and is highly dependent on the catalyst system employed.

Research on the hydroformylation of similar substrates, such as cyclohexene and vinyl acetate, provides insights into potential catalytic systems for 3-ethenylcyclohexene. For example, rhodium and ruthenium nanoparticle catalysts supported on TiO₂ nanotubes have been evaluated for the hydroformylation of cyclohexene. These studies show that the choice of metal and the catalyst preparation method significantly impact the conversion and selectivity. For instance, in the hydroformylation of cyclohexene, a Rh/TNTs catalyst can achieve 99.28% conversion. rsc.org

Furthermore, copper hydride (CuH) catalyzed hydroformylation of vinyl arenes has been shown to produce α-aryl acetal (B89532) products with high enantioselectivity and exclusively branched regioselectivity. nih.gov This suggests that similar catalytic systems could be employed for the selective hydroformylation of the vinyl group in 3-ethenylcyclohexene to produce chiral aldehydes.

| Catalyst | Substrate | Conversion (%) | Aldehyde Selectivity (%) | Reaction Conditions |

| Rh/TNTs | Cyclohexene | 99.28 | - | 5 mL substrate, 65 mL toluene, 0.40 g catalyst, 6 MPa syngas (CO/H₂ = 1), 100 °C, 2 h |

| Rh-Ru/TNTs | Cyclohexene | Lower than Rh/TNTs | - | 5 mL substrate, 65 mL toluene, 0.40 g catalyst, 6 MPa syngas (CO/H₂ = 1), 100 °C, 2 h |

| (S)-DTBM-SEGPHOS, CuOAc, Zn(OTf)₂ | 4-Phenyl styrene (B11656) | 97 (NMR Yield) | >99 (for branched acetal) | Diethoxymethyl acetate, dimethoxy(methyl)silane |

Metathesis

Olefin metathesis is a powerful catalytic reaction that allows for the rearrangement of carbon-carbon double bonds. For 3-ethenylcyclohexene, both the vinyl group and the endocyclic double bond can participate in metathesis reactions, including ring-opening metathesis polymerization (ROMP), ring-closing metathesis (RCM), and cross-metathesis (CM). The choice of catalyst, typically a ruthenium-based Grubbs-type catalyst, is crucial for controlling the reaction pathway and selectivity.

Cross-metathesis of the vinyl group with other olefins is a common application. For example, the cross-metathesis of vinyl-substituted siloxanes with styrenes in the presence of Grubbs catalysts proceeds with good yields and selectivities. researchgate.net This demonstrates the potential for functionalizing the vinyl group of 3-ethenylcyclohexene with a wide range of substituents.

The development of increasingly sophisticated metathesis catalysts has expanded the scope of these reactions. For instance, second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts offer enhanced reactivity and stability, enabling metathesis reactions with a broader range of functional groups and sterically hindered substrates. umicore.comsigmaaldrich.com

| Catalyst Type | Metathesis Reaction | Substrate Type | Key Features |

| Grubbs Catalysts | Cross-Metathesis (CM) | Vinyl-substituted siloxanes and styrenes | Good yields and selectivities for cross-metathesis products. researchgate.net |

| Hoveyda-Grubbs Catalysts (M720, M730) | General Metathesis | General alkenes | Initiate at room temperature, highly stable. umicore.comsigmaaldrich.com |

| Hoveyda-Grubbs Catalysts (M721) | Ring Rearrangement | Sterically hindered alkenes | Decreased steric bulk of protruding ligands. umicore.com |

| Hoveyda-Grubbs Catalysts (M2001, M2002) | Z-Selective Metathesis | Alkenes for ring-closing or cross-metathesis | Selective formation of cis- or Z-alkenes. umicore.com |

Future Research Directions for Cyclohexene, 3 Ethenyl

As a versatile monomer and intermediate in organic synthesis, 3-ethenylcyclohexene, also known as 3-vinylcyclohexene, continues to be a subject of significant research interest. Future investigations are poised to unlock more efficient, selective, and sustainable methods for its synthesis and functionalization, alongside developing novel materials derived from it. The following sections outline key areas for future research, from creating specific stereoisomers to utilizing computational tools for designing advanced materials.

Q & A

Q. Why do conflicting reports exist on the acid-catalyzed dehydration efficiency for 3-ethenyl-cyclohexene?

- Methodological Answer: Discrepancies arise from differences in substrate purity, acid strength, and side reactions (e.g., carbocation rearrangements). Kinetic isotope effect (KIE) studies and deuterated solvents isolate mechanistic pathways. High-performance liquid chromatography (HPLC) quantifies byproducts like dimerized alkenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.